molecular formula C45H77N3O15S B14621940 N-(4-Acetylaminobenzenesulfonyl)erythromycylamine CAS No. 57049-06-6

N-(4-Acetylaminobenzenesulfonyl)erythromycylamine

Cat. No.: B14621940
CAS No.: 57049-06-6
M. Wt: 932.2 g/mol
InChI Key: VFHRYYRWSKRFTO-UHFFFAOYSA-N
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Description

N-(4-Acetylaminobenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an acetylamino group attached to a benzenesulfonyl moiety, which is further linked to erythromycylamine. The unique structure of this compound imparts specific chemical and biological properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylaminobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycylamine with 4-acetylaminobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as methanol or dichloromethane, under controlled temperature conditions to ensure the stability of the reactants and products . The reaction proceeds through the formation of a sulfonamide bond between the erythromycylamine and the benzenesulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylaminobenzenesulfonyl)erythromycylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include des-cladinosyl-erythromycylamine and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Acetylaminobenzenesulfonyl)erythromycylamine involves its interaction with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and thereby exerting its antibacterial effects . This mechanism is similar to that of erythromycin, but the presence of the acetylamino and benzenesulfonyl groups may impart additional properties that enhance its efficacy or spectrum of activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetylaminobenzenesulfonyl)erythromycylamine is unique due to the presence of both acetylamino and benzenesulfonyl groups, which may enhance its stability and reactivity compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

57049-06-6

Molecular Formula

C45H77N3O15S

Molecular Weight

932.2 g/mol

IUPAC Name

N-[4-[[10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C45H77N3O15S/c1-15-33-45(11,55)38(51)25(4)35(47-64(56,57)31-18-16-30(17-19-31)46-29(8)49)23(2)21-43(9,54)40(63-42-36(50)32(48(12)13)20-24(3)59-42)26(5)37(27(6)41(53)61-33)62-34-22-44(10,58-14)39(52)28(7)60-34/h16-19,23-28,32-40,42,47,50-52,54-55H,15,20-22H2,1-14H3,(H,46,49)

InChI Key

VFHRYYRWSKRFTO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C)O)(C)O

Origin of Product

United States

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